N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
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Overview
Description
N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a complex organic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with a methoxyphenyl group, a sulfanyl group, and a sulfonamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with the benzodiazole core.
Addition of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction, where a thiol reagent reacts with the benzodiazole core.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved can vary depending on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide: Characterized by the presence of a methoxyphenyl group.
N,N-diethyl-1-(4-chlorophenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
N,N-diethyl-1-(4-nitrophenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide: Contains a nitrophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The methoxy group, in particular, can influence the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
N,N-diethyl-1-(4-methoxyphenyl)-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-4-20(5-2)26(22,23)15-10-11-17-16(12-15)19-18(25)21(17)13-6-8-14(24-3)9-7-13/h6-12H,4-5H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDXEJDLVTVEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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